molecular formula C22H22ClFN4O3 B2863557 N-(5-chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1172549-26-6

N-(5-chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2863557
CAS No.: 1172549-26-6
M. Wt: 444.89
InChI Key: RFULALDIMOFJKD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H22ClFN4O3 and its molecular weight is 444.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex chemical compounds form the cornerstone of chemical research. Compounds with specific structural features, such as substituted piperidines or oxadiazolyl groups, are often synthesized and characterized to understand their chemical properties. For instance, research on similar compounds has focused on developing novel synthetic routes, understanding the structural basis of their reactivity, and exploring their potential biological activities (Sanjeevarayappa et al., 2015) Sanjeevarayappa et al., 2015.

Biological Evaluation

The evaluation of biological activity is a key aspect of scientific research applications for chemical compounds. This involves assessing their potential as therapeutic agents, understanding their mechanism of action, and evaluating their safety profile. Studies have explored the biological activities of related compounds, assessing their antibacterial, anti-inflammatory, and analgesic properties, and investigating their potential mechanisms of action (Abu‐Hashem et al., 2020) Abu‐Hashem et al., 2020.

Radiotracer Development

Chemical compounds with specific structural features are often explored as radiotracers for imaging studies, such as positron emission tomography (PET). The development of radiolabeled compounds enables the study of biological processes in vivo, offering insights into the distribution and function of receptors, enzymes, and other molecular targets (Lang et al., 1999) Lang et al., 1999.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c1-30-19-9-6-16(23)12-18(19)25-22(29)28-10-2-3-15(13-28)21-27-26-20(31-21)11-14-4-7-17(24)8-5-14/h4-9,12,15H,2-3,10-11,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFULALDIMOFJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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